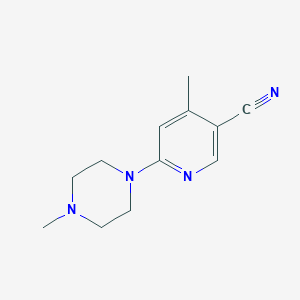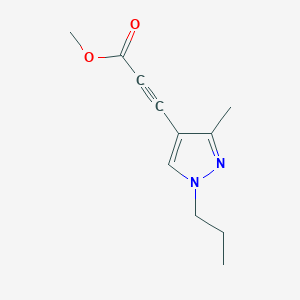![molecular formula C16H25N3O B11794177 2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11794177.png)
2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]propan-1-one is a complex organic compound characterized by the presence of a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications.
Preparation Methods
The synthesis of 2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]propan-1-one typically involves the construction of the pyrrolidine ring followed by functionalization. . Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development targeting specific biological pathways.
Industry: It is used in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity. The benzyl and ethyl groups further modulate its binding affinity and specificity, leading to diverse biological effects .
Comparison with Similar Compounds
Compared to other pyrrolidine-containing compounds, 2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]propan-1-one stands out due to its unique substitution pattern. Similar compounds include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine ring but differ in their functional groups and overall structure, leading to different biological activities and applications .
Properties
Molecular Formula |
C16H25N3O |
|---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C16H25N3O/c1-3-18(11-14-7-5-4-6-8-14)15-9-10-19(12-15)16(20)13(2)17/h4-8,13,15H,3,9-12,17H2,1-2H3/t13?,15-/m0/s1 |
InChI Key |
BDCXFJSOHIWZJA-WUJWULDRSA-N |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@H]2CCN(C2)C(=O)C(C)N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11794107.png)
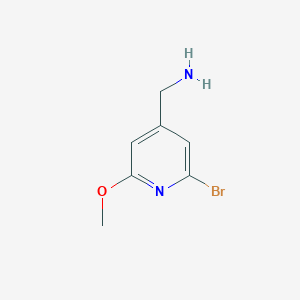
![2-amino-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11794121.png)

![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11794127.png)

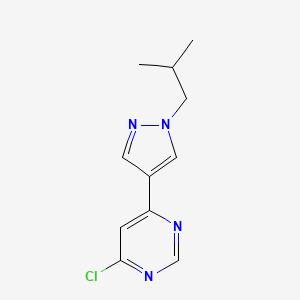
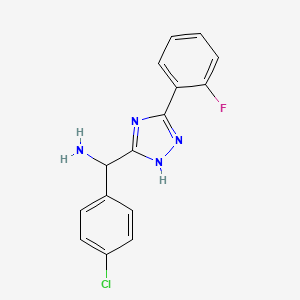

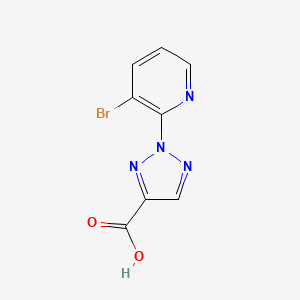
![5H-Pyrrolo[2,1-c][1,2,4]triazol-7(6H)-one](/img/structure/B11794150.png)
